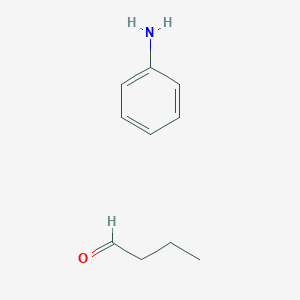

![molecular formula C7H7N3S B1605572 5-甲基噻吩[2,3-d]嘧啶-4-胺 CAS No. 13145-89-6](/img/structure/B1605572.png)

5-甲基噻吩[2,3-d]嘧啶-4-胺

描述

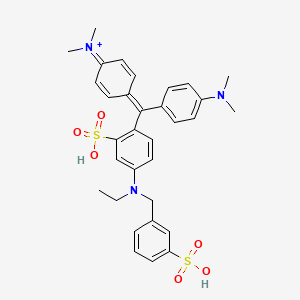

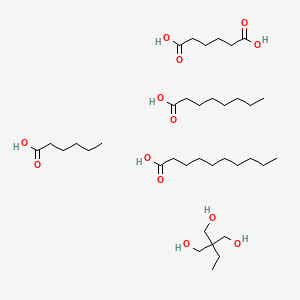

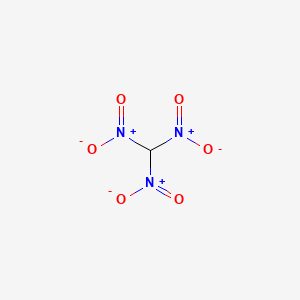

5-Methylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 . It has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of 5-Methylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions. A rapid synthetic method for this compound has been established, which involves the condensation reaction, chlorination, and nucleophilic substitution . The compound is synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide .Molecular Structure Analysis

The molecular structure of 5-Methylthieno[2,3-d]pyrimidin-4-amine is characterized by a thieno[2,3-d]pyrimidine core, which is a key intermediate in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving 5-Methylthieno[2,3-d]pyrimidin-4-amine are complex and involve several steps. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .科学研究应用

在癌症研究中诱导凋亡

已经确定5-甲基噻吩[2,3-d]嘧啶-4-胺衍生物在癌症研究中是有效的凋亡诱导剂。Kemnitzer等人(2009年)的研究发现,该组化合物中的某些化合物可以通过抑制微管聚合诱导凋亡,尤其在乳腺癌细胞中表现出高活性,在MX-1乳腺癌模型中显示出潜在的癌症治疗研究(Kemnitzer et al., 2009)。

抗氧化活性

Kotaiah等人(2012年)的研究合成了一系列5-甲基噻吩[2,3-d]嘧啶-4-胺衍生物,并评估了它们的抗氧化活性。他们发现某些衍生物表现出显著的自由基清除活性,暗示了它们在应对与氧化应激相关的疾病中的潜在用途(Kotaiah et al., 2012)。

胸苷酸合成酶和二氢叶酸还原酶的双重抑制

Gangjee等人(2008年)研究了5-甲基噻吩[2,3-d]嘧啶-4-胺的衍生物作为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂。他们发现某些化合物非常有效,为癌症治疗的发展开辟了新途径(Gangjee et al., 2008)。

在癌细胞中的微管去聚合活性

Devambatla等人(2016年)设计并合成了5-甲基噻吩[2,3-d]嘧啶-4-胺的衍生物,表现出强大的微管去聚合活性。它们对多药耐药癌细胞特别有效,对克服癌症治疗中的药物耐药性做出了重要贡献(Devambatla et al., 2016)。

合成和抗菌活性

Abdel-rahman等人(2002年)研究了新的5-甲基噻吩[2,3-d]嘧啶-4-胺衍生物的合成及其抗菌活性。这项研究有助于开发新型抗菌剂,这在抗生素耐药性增加的背景下至关重要(Abdel-rahman et al., 2002)。

作用机制

The mechanism of action of 5-Methylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.

安全和危害

属性

IUPAC Name |

5-methylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYNHNRSEFPIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=NC(=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295024 | |

| Record name | 5-methylthieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13145-89-6 | |

| Record name | NSC99335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylthieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。